Myristoylcholine chloride Myristoylcholine chloride
Brand Name: Vulcanchem
CAS No.: 4277-89-8
VCID: VC20748543
InChI: InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Molecular Formula: C19H40ClNO2
Molecular Weight: 350 g/mol

Myristoylcholine chloride

CAS No.: 4277-89-8

Cat. No.: VC20748543

Molecular Formula: C19H40ClNO2

Molecular Weight: 350 g/mol

* For research use only. Not for human or veterinary use.

Myristoylcholine chloride - 4277-89-8

CAS No. 4277-89-8
Molecular Formula C19H40ClNO2
Molecular Weight 350 g/mol
IUPAC Name trimethyl(2-tetradecanoyloxyethyl)azanium;chloride
Standard InChI InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
Standard InChI Key CNJMYRYCYNAIOF-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]

Synthesis Methods

Myristoylcholine chloride can be synthesized through the esterification of myristic acid with choline chloride. The typical procedure involves:

  • Catalysts: Sulfuric acid or hydrochloric acid

  • Conditions: Reflux conditions to facilitate the esterification process

  • Purification: Recrystallization or chromatography to obtain the final product

Table 1: Synthesis Overview

StepDescription
Starting MaterialsMyristic acid, choline chloride
CatalystsSulfuric acid or hydrochloric acid
Reflux ConditionsRequired for esterification
Purification MethodsRecrystallization or chromatography

Biological Activity

Myristoylcholine chloride has shown diverse biological activities, making it valuable in various applications:

Drug Delivery Systems

Research indicates that myristoylcholine can form micelles and vesicles responsive to cholinesterase enzymes, facilitating controlled drug release.

Table 2: Critical Micelle Concentration (CMC)

CompoundCMC (mM)
Myristoylcholine2.5
Myristic Acid4.5

The complexation of myristoylcholine with p-sulfonatocalixarene significantly decreases its CMC, enhancing its potential for drug delivery applications.

Enzyme-Responsive Behavior

The interaction of myristoylcholine chloride with acetylcholinesterase (AChE) is crucial for its biosensing applications. Hydrolysis of myristoylcholine by AChE alters its physical properties, impacting its self-assembly capabilities.

Case Study: Acetylcholinesterase-Based Biosensor

A study demonstrated the use of myristoylcholine in a liquid crystal microcapillary sensor for detecting pesticides. The sensor's optical properties change based on AChE activity, allowing rapid detection of pesticide presence.

Applications

Myristoylcholine chloride's unique properties lend themselves to several applications:

  • Antimicrobial Agent: Effective against gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, but not against gram-negative bacteria.

  • Biosensor Component: Utilized in liquid crystal-based sensors for detecting various enzymes and their inhibitors.

  • Drug Delivery: Forms micelles that enhance the absorption of therapeutic agents through biological membranes.

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